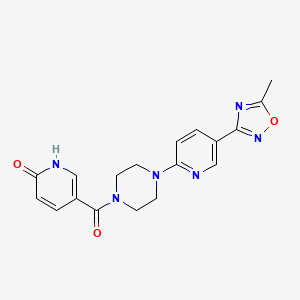
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of complex acetamide derivatives, including those with chlorophenyl and thiophene components, is a topic of interest due to their potential applications in drug development and material science. For instance, the synthesis of 2-dialkylaminoethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice highlight the interest in similar compounds for neurological research (Jiang Jing-ai, 2006). Furthermore, studies on the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to intermediates like N-(2-Hydroxyphenyl)acetamide, emphasize the chemical versatility and potential of acetamide derivatives in synthesizing bioactive molecules (Deepali B Magadum & G. Yadav, 2018).
Biological Activities and Applications
Acetamide derivatives have been explored for their biological activities, including their potential anticancer, anti-inflammatory, and analgesic properties. A study on the synthesis of 2-(substituted phenoxy) acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities reveals the therapeutic potential of such compounds (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014). These findings suggest that structurally similar compounds like "2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" could also possess significant biological activities, warranting further investigation.
Environmental Impact and Metabolism
The environmental fate and biological metabolism of chloroacetamide herbicides have been extensively studied, providing insights into the degradation pathways and potential environmental impacts of related acetamide compounds. For example, research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on the metabolic transformations these compounds undergo, which could inform safety and toxicity assessments of related chemicals (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-12(14)10-16(20)19-11-17(21,13-7-8-13)15-6-3-9-22-15/h1-6,9,13,21H,7-8,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPAUCSLVNHGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)
![(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B2407289.png)
![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)
![3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2407291.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)
![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)
![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)
![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)
